molecular formula C7H9F3N2 B2656497 1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)- CAS No. 258348-24-2

1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-

Cat. No. B2656497
CAS RN: 258348-24-2
M. Wt: 178.158
InChI Key: MELZBDZZXYFOEF-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-” is a chemical compound with the molecular formula C7H9F3N2. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. For instance, 2-(1H-Pyrrol-1-yl)ethanamine may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-” consists of a pyrrole ring attached to an ethanamine group with a trifluoromethyl group at the beta position. The exact structure can be found in chemical databases .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, and can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-” can be determined from its molecular structure. It has a molecular weight of 178.158. More detailed properties can be found in chemical databases .

Mechanism of Action

While the specific mechanism of action for “1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-” is not mentioned in the search results, pyrrole derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The future directions in the research of pyrrole derivatives seem promising. They are considered as a potential source of biologically active compounds with a significant set of advantageous properties . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c8-7(9,10)5(4-11)6-2-1-3-12-6/h1-3,5,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZBDZZXYFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-ethanamine, beta-(trifluoromethyl)-

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